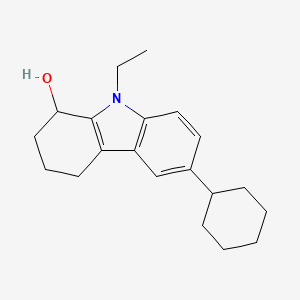
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine, commonly known as MNBP, is a chemical compound that has shown potential in scientific research applications. MNBP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the 5-HT2A receptor is involved in the regulation of cognition, perception, and behavior. MNBP has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MNBP has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. MNBP has also been shown to possess radioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
MNBP has shown potential as a research tool for studying the regulation of mood, anxiety, and stress through the 5-HT1A receptor. MNBP has also shown potential as a research tool for studying cognition, perception, and behavior through the 5-HT2A receptor. MNBP has potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. However, the limitations of MNBP include its low solubility in water, which may limit its use in in vivo studies.
Orientations Futures
For MNBP research include further studies on its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. Further studies on the mechanism of action of MNBP and its potential as a research tool for studying the regulation of mood, anxiety, and stress and cognition, perception, and behavior are also needed. Additionally, further studies on the synthesis and optimization of MNBP are needed to improve its solubility in water and its potential as a research tool.
Méthodes De Synthèse
MNBP was first synthesized by K. Takahashi et al. in 2006 using a one-pot reaction method. The method involved the reaction of 4-methoxy-2-nitroaniline with 4-methylbenzoyl chloride in the presence of piperazine and triethylamine as a base. The reaction was carried out in dichloromethane, and the product was obtained in moderate yield after purification.
Applications De Recherche Scientifique
MNBP has been studied for its potential applications in scientific research. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. MNBP has also been studied for its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. MNBP has been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14-3-5-15(6-4-14)19(23)21-11-9-20(10-12-21)17-8-7-16(26-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQWSPFUXFSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)

